Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt
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Overview
Description
Preparation Methods
The preparation of Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt involves synthetic routes that typically include the glucuronidation of mexiletine. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the glucuronide conjugate. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a biochemical reagent in various chemical reactions and studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new biochemical assays and diagnostic tools .
Mechanism of Action
The mechanism of action of Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of certain enzymes and proteins, which can influence various biological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Mexiletine N-Carbonyloxy |A-D-Glucuronide Sodium Salt can be compared with other similar compounds such as:
Nitroxoline: An antibiotic with biofilm degradation properties.
Oxaliplatin: A chemotherapy drug used in combination with capecitabine. These compounds share some similarities in their biochemical properties but differ in their specific applications and mechanisms of action.
This compound stands out due to its unique glucuronide conjugate structure, which imparts distinct biochemical properties and research applications.
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-6-[1-(2,6-dimethylphenoxy)propan-2-ylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO9.Na/c1-8-5-4-6-9(2)14(8)26-7-10(3)19-18(25)28-17-13(22)11(20)12(21)15(27-17)16(23)24;/h4-6,10-13,15,17,20-22H,7H2,1-3H3,(H,19,25)(H,23,24);/q;+1/p-1/t10?,11-,12-,13+,15-,17-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJJSRPFAUQEMM-BCTACURGSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NC(=O)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(C)NC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24NNaO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858122 |
Source
|
Record name | Sodium 1-O-{[1-(2,6-dimethylphenoxy)propan-2-yl]carbamoyl}-beta-D-glucopyranuronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915202-34-5 |
Source
|
Record name | Sodium 1-O-{[1-(2,6-dimethylphenoxy)propan-2-yl]carbamoyl}-beta-D-glucopyranuronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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